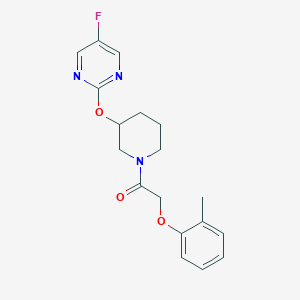

1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone

Descripción

Propiedades

IUPAC Name |

1-[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-(2-methylphenoxy)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN3O3/c1-13-5-2-3-7-16(13)24-12-17(23)22-8-4-6-15(11-22)25-18-20-9-14(19)10-21-18/h2-3,5,7,9-10,15H,4,6,8,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GANDCYANWNUPCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)N2CCCC(C2)OC3=NC=C(C=N3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

1-(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone is a synthetic organic compound with a complex structure that incorporates a fluoropyrimidine moiety and a piperidine ring. Its unique configuration suggests potential biological activities, particularly in medicinal chemistry. This article provides an overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 339.37 g/mol. The compound features:

- Piperidine Ring : Known for its presence in various pharmaceuticals.

- Fluoropyrimidine Moiety : Often associated with anticancer activity.

- o-Tolyloxy Group : Potentially enhances interaction with biological targets.

Biological Activity

The biological activity of this compound has been primarily inferred from studies of structurally similar compounds. The presence of the fluorine atom in the pyrimidine ring is particularly notable as it can influence the compound's reactivity and biological interactions.

This compound is hypothesized to interact with specific biological targets, including:

- Enzyme Inhibition : Similar compounds have shown potential as enzyme inhibitors, which could disrupt metabolic pathways.

- Receptor Binding : The piperidine structure may enhance binding affinity to various receptors, influencing cellular signaling pathways.

Synthesis Pathways

The synthesis of this compound typically involves multiple steps:

- Formation of the Fluoropyrimidine Intermediate : This can be achieved through fluorination reactions.

- Coupling with Piperidine : The intermediate is then reacted with piperidine under basic conditions.

- Final Coupling with o-Tolyloxy Group : This step finalizes the formation of the target compound.

Comparative Analysis

To better understand the potential of this compound, it is useful to compare it with other related compounds:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 5-Fluorouracil | Fluorinated pyrimidine | Anticancer |

| Piperine | Piperidine derivative | Anti-inflammatory |

| Methylthio-pyridine | Pyridine with methylthio | Antimicrobial |

This table highlights how structural variations can lead to different biological activities, emphasizing the importance of further research into this compound's unique properties.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of piperidin-1-yl ethanone derivatives. Below is a comparative analysis with structurally related molecules:

Key Comparative Insights

Substituent Effects on Pharmacokinetics The fluorine in the target compound (vs. chlorine in or trifluoromethyl in ) reduces lipophilicity but improves metabolic stability by resisting oxidative degradation .

The indole-containing analogue may target serotonin or tryptophan hydroxylase pathways due to structural similarity to endogenous indoleamines.

Synthetic Accessibility The target compound’s synthesis likely follows routes similar to , involving chloroacetylation of intermediates followed by piperidine coupling. However, the fluoropyrimidine group requires specialized reagents (e.g., 5-fluoropyrimidin-2-ol), increasing synthetic complexity compared to non-fluorinated analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.